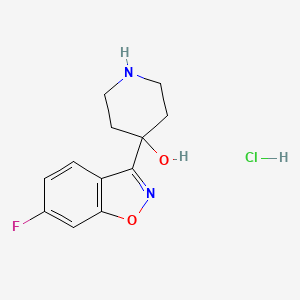

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride”, also known as 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .

Synthesis Analysis

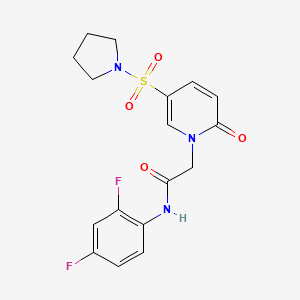

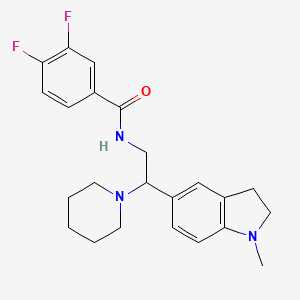

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times . This compound can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride . It also reacts with alkyl chloride/bromide to form N-alkylated products .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The compound displays the three aromatic protons, doublet of doublet at 7.84, doublet at 7.37 and a triplet at 7.20, which were assigned for the three protons of the 6-fluoro-1,2-benzisoxazole moiety in addition to their substituents proton peaks .Chemical Reactions Analysis

The compound is involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone . It can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride . It also reacts with alkyl chloride/bromide to form N-alkylated products .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H14ClFN2O and a molecular weight of 256.7 . It has a melting point of 293-295 °C, a density of 1.42g/cm3 at 20℃, and a vapor pressure of 0.002-0.005Pa at 20-25℃ . It is slightly soluble in DMSO, methanol, and water when heated . The compound is a solid and its color ranges from white to off-white .Aplicaciones Científicas De Investigación

- Background : The compound was synthesized using a straightforward route involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The resulting products showed yields of 55–92% in relatively short reaction times .

- Specifics : Among the synthesized compounds, one exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. This finding suggests potential antimicrobial applications .

- Significance : These derivatives show promise as potent antiproliferative agents in cancer cell lines. Further research could explore their potential in cancer therapy .

- Fluo-4 Derivative : The compound’s fluorinated structure makes it suitable for use as a calcium indicator. Labeled calcium indicators, such as Fluo-4, exhibit increased fluorescence upon binding to calcium ions (Ca²⁺). Researchers use Fluo-4 to visualize Ca²⁺ dynamics in cells and study signaling pathways .

- Examples : Isoxazole derivatives have demonstrated analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities. The 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole scaffold is particularly important in drug design .

- Application : Investigating the potential of 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives as AChE inhibitors could contribute to Alzheimer’s drug development .

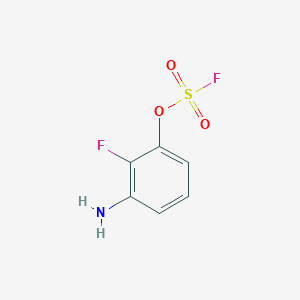

- In Silico Docking Studies : Researchers have synthesized novel phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. These derivatives were explored as potential antimicrobial agents .

Antibacterial Activity

Antiproliferative Properties

Calcium Imaging

Drug Design and Modification

Alzheimer’s Disease Research

Phosphoramidate Derivatives

Mecanismo De Acción

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-9-10(7-8)17-15-11(9)12(16)3-5-14-6-4-12;/h1-2,7,14,16H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYVKBLOFSAOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=NOC3=C2C=CC(=C3)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[4-(4-methylphenyl)butanoylamino]benzamide](/img/structure/B2611453.png)

![Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611455.png)

![7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2611459.png)

![2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2611461.png)

![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B2611465.png)

![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2611472.png)

![[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine](/img/structure/B2611476.png)